molecular formula C9H17N B8806898 (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline

Cat. No.: B8806898
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline: is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N. It is a saturated form of isoquinoline and exists as one of the stereoisomers of decahydroisoquinoline. This compound is notable for its structural features, which include a bicyclic system with a nitrogen atom incorporated into one of the rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets compared to its trans counterpart .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1

InChI Key

NENLYAQPNATJSU-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@@H]2CNCC[C@@H]2C1

Canonical SMILES

C1CCC2CNCCC2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
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hydrogenated isoquinoline
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raw material
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Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
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120 g
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